

# In Vitro Efficacy of AZD1390 in Glioma Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a median survival of just 12 to 15 months.[1][2] A key challenge in treatment is the intrinsic resistance of glioma cells to standard therapies like radiotherapy.[1][2][3] A promising therapeutic strategy involves targeting the DNA damage response (DDR) pathways that cancer cells rely on to survive treatment-induced DNA damage.[2][4][5] **AZD1390** is a potent, orally bioavailable, and brain-penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR.[1][2][3][6][7][8][9] This technical guide provides an in-depth overview of the in vitro studies of **AZD1390** on glioma cell lines, focusing on its mechanism of action, radiosensitizing effects, and the experimental protocols used for its evaluation.

## Mechanism of Action: Inhibition of the ATM-Dependent DNA Damage Response

**AZD1390** is a highly selective ATP-competitive inhibitor of ATM kinase. In response to DNA double-strand breaks (DSBs) induced by ionizing radiation (IR), ATM is activated and phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis.[1][2] **AZD1390** effectively blocks this ATM-dependent signaling.[1][3][7]



In vitro studies have demonstrated that **AZD1390** treatment leads to a dose-dependent inhibition of IR-induced autophosphorylation of ATM at Serine1981.[1][10][11] This subsequently prevents the phosphorylation of key downstream targets, including Chk2, KAP1, and H2AX, in various glioblastoma cell lines such as U251, U87, LN18, and patient-derived xenograft (PDX) lines.[1][10][11]

Click to download full resolution via product page

### **Quantitative Analysis of AZD1390 Activity**

The potency of **AZD1390** has been quantified across various glioma cell lines, primarily through IC50 determination for ATM inhibition and radiosensitization enhancement.

Table 1: In Vitro Potency and Radiosensitization Effect of AZD1390 on Glioma Cell Lines



| Cell Line                          | p53 Status | Assay Type                           | AZD1390<br>IC50 (ATM<br>Inhibition) | Radiosensit<br>ization<br>(DEF37 at<br>10 nM) | Reference |
|------------------------------------|------------|--------------------------------------|-------------------------------------|-----------------------------------------------|-----------|
| LN18                               | Wild-Type  | Western Blot<br>(pATM)               | ~3 nM                               | -                                             | [1]       |
| U251                               | Mutant     | Clonogenic<br>Survival               | -                                   | 2.7 (at 3nM)                                  | [10][12]  |
| U87                                | Wild-Type  | Western Blot<br>(pATM)               | -                                   | -                                             | [10]      |
| GBM12<br>(PDX)                     | -          | Western Blot<br>(pATM)               | -                                   | -                                             | [10]      |
| GBM39<br>(PDX)                     | -          | Western Blot<br>(pATM)               | -                                   | -                                             | [10]      |
| GBM43<br>(PDX)                     | Mutant     | Western Blot<br>(pATM)               | -                                   | -                                             | [5][10]   |
| Multiple p53<br>mutant lines       | Mutant     | Clonogenic/A<br>ntiproliferatio<br>n | -                                   | Generally<br>more<br>sensitive                | [1]       |
| Multiple p53<br>wild-type<br>lines | Wild-Type  | Clonogenic/A<br>ntiproliferatio<br>n | -                                   | Generally<br>less sensitive                   | [1]       |

DEF37: Dose Enhancement Factor at 37% survival. Data compiled from multiple sources. A direct comparison of DEF values requires standardized experimental conditions.

Notably, glioma cell lines with a mutant p53 status tend to be more effectively radiosensitized by **AZD1390** than those with wild-type p53.[1][5] This suggests that p53 status may be a key biomarker for predicting response to **AZD1390** in combination with radiotherapy.

#### Cellular Effects of AZD1390 in Glioma Cell Lines



#### **Cell Cycle Arrest**

In combination with ionizing radiation, **AZD1390** has been shown to enhance G2/M cell cycle arrest in glioma cells.[1][4][10] For instance, in U251 cells, 30 nM **AZD1390** increased the percentage of cells in G2/M from 64.6% with radiation alone to 80.6%.[10] Similar effects were observed in PDX lines GBM43 (61.9% vs. 25.7%) and GBM39 (40.9% vs. 25.4%).[10] This indicates that by inhibiting ATM, **AZD1390** prevents cells from repairing DNA damage before entering mitosis, leading to mitotic catastrophe.

#### **Apoptosis**

**AZD1390**, in combination with radiation, promotes apoptosis in glioma cells.[1][4] This is evidenced by an increase in the sub-G1 population in cell cycle analysis and the induction of apoptotic biomarkers like cleaved caspase-3.[1] In pediatric high-grade glioma (pHGG) cell lines, **AZD1390** enhanced radiation-induced apoptosis.[4]

# **Experimental Protocols**Cell Lines and Culture

A variety of established glioma cell lines (e.g., U251, U87, LN18) and patient-derived xenograft (PDX) lines have been used in in vitro studies of **AZD1390**.[1][10] Cells are typically cultured in standard media such as DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

#### **Western Blotting for Pathway Analysis**

Objective: To assess the inhibition of ATM signaling by AZD1390.

- Cell Treatment: Seed glioma cells and allow them to adhere. Treat with varying concentrations of AZD1390 (e.g., 0-300 nM) for a specified duration (e.g., 1-6 hours) prior to irradiation (e.g., 5 Gy).[1][10]
- Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA assay.



- SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting: Probe the membrane with primary antibodies against pATM (Ser1981), ATM, pChk2, Chk2, pKAP1, KAP1, and yH2AX. Use a loading control like β-actin.
- Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system.

### **Clonogenic Survival Assay**

Objective: To determine the radiosensitizing effect of AZD1390.

- Cell Seeding: Plate a known number of cells in 6-well plates.
- Drug Treatment: Treat the cells with **AZD1390** (e.g., 10 nM) or vehicle control (DMSO) for 1 hour before irradiation.[1]
- Irradiation: Irradiate the cells with a range of doses (e.g., 0-8 Gy).
- Incubation: Incubate the plates for 10-14 days to allow for colony formation.[1]
- Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing at least 50 cells.
- Data Analysis: Calculate the surviving fraction at each radiation dose and plot survival curves. The dose enhancement factor (DEF) can be calculated from these curves.





Click to download full resolution via product page



#### **Cell Cycle Analysis**

Objective: To assess the effect of AZD1390 and radiation on cell cycle distribution.

- Treatment: Treat cells with AZD1390 and/or radiation as described above.
- Harvesting: Harvest cells at various time points (e.g., 24 and 48 hours) post-treatment.[1]
- Fixation: Fix the cells in cold 70% ethanol.
- Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

#### **Conclusion and Future Directions**

The in vitro data strongly support the role of **AZD1390** as a potent radiosensitizer in glioma cell lines. Its mechanism of action through the inhibition of the ATM-dependent DNA damage response is well-characterized. The preferential sensitization of p53-mutant cells highlights a potential predictive biomarker for its clinical application. The detailed experimental protocols provided in this guide serve as a foundation for further preclinical evaluation of **AZD1390** and other ATM inhibitors. Future in vitro studies could explore the combination of **AZD1390** with other DNA-damaging agents and targeted therapies, as well as investigate mechanisms of resistance. These studies will be crucial in optimizing the clinical translation of this promising therapeutic agent for the treatment of glioblastoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 2. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. ATM inhibition enhances the efficacy of radiation across distinct molecular subgroups of pediatric high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to AZD1390-mediated radiosensitization PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. AZD1390 [openinnovation.astrazeneca.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Brain exposure of the ATM inhibitor AZD1390 in humans—a positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [In Vitro Efficacy of AZD1390 in Glioma Cell Lines: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b605744#in-vitro-studies-of-azd1390-on-glioma-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com